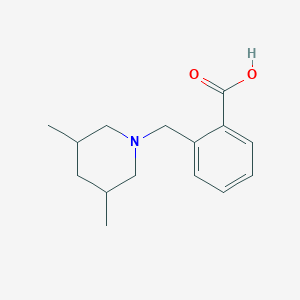
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C15H21NO2 It is a derivative of benzoic acid, featuring a piperidine ring substituted with two methyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid typically involves the reaction of 3,5-dimethylpiperidine with a benzoic acid derivative. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the piperidine and benzoic acid moieties. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or alkanes derived from the carboxylic acid group.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
科学的研究の応用
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-1-yl)methylbenzoic acid
- 2-(Methylpiperidin-1-yl)methylbenzoic acid
- 2-(Dimethylamino)methylbenzoic acid
Uniqueness
2-((3,5-Dimethylpiperidin-1-yl)methyl)benzoic acid is unique due to the presence of two methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity compared to similar compounds.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
2-[(3,5-dimethylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-7-12(2)9-16(8-11)10-13-5-3-4-6-14(13)15(17)18/h3-6,11-12H,7-10H2,1-2H3,(H,17,18) |
InChIキー |
NMVAWPXCSGVDPE-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


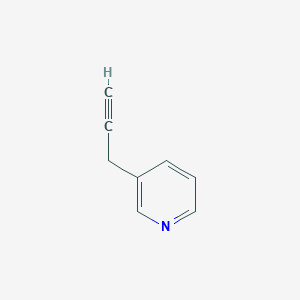
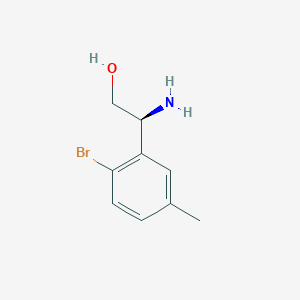
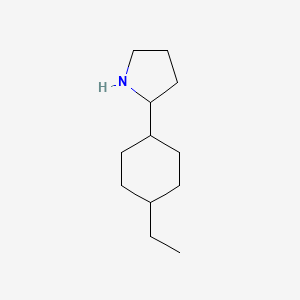
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)

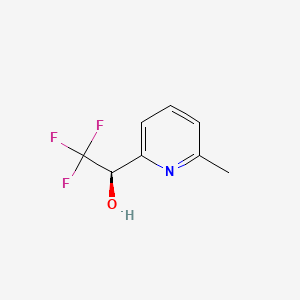
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)
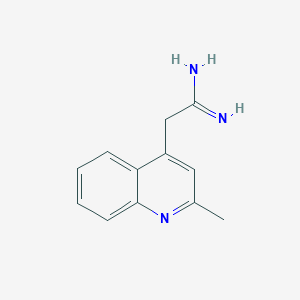
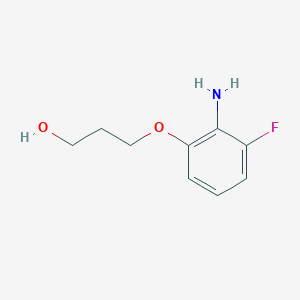
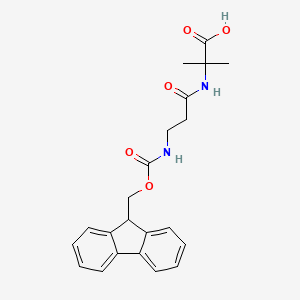
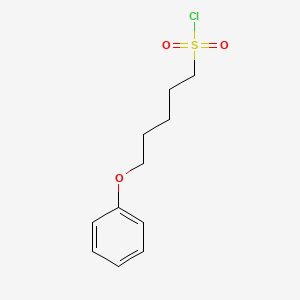
![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)

